molecular formula C13H8ClN3O5 B8739090 2-chloro-5-nitro-N-(2-nitrophenyl)benzamide

2-chloro-5-nitro-N-(2-nitrophenyl)benzamide

Cat. No.: B8739090
M. Wt: 321.67 g/mol
InChI Key: RGTDUFUFNBSWRG-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(2-nitrophenyl)benzamide is an organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes both chloro and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(2-nitrophenyl)benzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5-nitro-N-(2-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), leading to the modulation of lipid metabolism and inflammatory responses. The compound binds to the receptor, inhibiting its activity and thereby affecting the expression of target genes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Shares the chloro and nitro functional groups but lacks the benzamide moiety.

    2-Chloro-5-nitro-N-phenylbenzamide: Similar structure but without the additional nitro group on the phenyl ring.

    2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide: Contains additional substituents that modify its chemical properties

Uniqueness

2-chloro-5-nitro-N-(2-nitrophenyl)benzamide is unique due to the presence of both chloro and nitro groups on the benzamide core, which imparts distinct reactivity and potential for diverse applications. Its ability to act as a PPARγ antagonist further distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H8ClN3O5

Molecular Weight

321.67 g/mol

IUPAC Name

2-chloro-5-nitro-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C13H8ClN3O5/c14-10-6-5-8(16(19)20)7-9(10)13(18)15-11-3-1-2-4-12(11)17(21)22/h1-7H,(H,15,18)

InChI Key

RGTDUFUFNBSWRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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